molecular formula C14H17BrCl2O B8634177 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyloxolane CAS No. 89058-48-0

2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyloxolane

Cat. No. B8634177
M. Wt: 352.1 g/mol
InChI Key: IBHFMIJAFCUPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04518415

Procedure details

By the cyclisation procedure described for the preparation of 2-(4-chlorophenyl)-2-bromomethyl-5-prop-1-yltetrahydrofuran (see Example 1), 4-(hydroxymethyl)-2-(2,4-dichlorophenyl)hept-1-ene (1.5 g), bromine (0.88 g), and pyridine (0.43 g) in dry dichloromethane (30 ml) gave 2-(2,4-dichlorophenyl)-2-bromomethyl-4-prop-1-yltetrahydrofuran (1.9 g, 98%) as a pale yellow oil.
Name
2-(4-chlorophenyl)-2-bromomethyl-5-prop-1-yltetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(hydroxymethyl)-2-(2,4-dichlorophenyl)hept-1-ene
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC(C2(C[Br:17])CCC(CCC)O2)=CC=1.[OH:18][CH2:19][CH:20]([CH2:32][CH2:33][CH3:34])[CH2:21][C:22]([C:24]1[CH:29]=[CH:28][C:27]([Cl:30])=[CH:26][C:25]=1[Cl:31])=[CH2:23].BrBr.N1C=CC=CC=1>ClCCl>[Cl:31][C:25]1[CH:26]=[C:27]([Cl:30])[CH:28]=[CH:29][C:24]=1[C:22]1([CH2:23][Br:17])[CH2:21][CH:20]([CH2:32][CH2:33][CH3:34])[CH2:19][O:18]1

Inputs

Step One
Name
2-(4-chlorophenyl)-2-bromomethyl-5-prop-1-yltetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(OC(CC1)CCC)CBr
Name
4-(hydroxymethyl)-2-(2,4-dichlorophenyl)hept-1-ene
Quantity
1.5 g
Type
reactant
Smiles
OCC(CC(=C)C1=C(C=C(C=C1)Cl)Cl)CCC
Name
Quantity
0.88 g
Type
reactant
Smiles
BrBr
Name
Quantity
0.43 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C1(OCC(C1)CCC)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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